Hyponitric acid, disodium salt (8CI,9CI)

CAS No.:

Cat. No.: VC13654676

Molecular Formula: H2N4Na2O6

Molecular Weight: 200.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | H2N4Na2O6 |

|---|---|

| Molecular Weight | 200.02 g/mol |

| IUPAC Name | disodium;hydroxyimino(dioxido)azanium |

| Standard InChI | InChI=1S/2HN2O3.2Na/c2*3-1-2(4)5;;/h2*(H-,1,3,4,5);;/q2*-1;2*+1 |

| Standard InChI Key | OFLCNSIKSRXFSC-UHFFFAOYSA-N |

| Isomeric SMILES | N(=[N+](\[O-])/[O-])\O.N(=[N+](\[O-])/[O-])\O.[Na+].[Na+] |

| SMILES | N(=[N+]([O-])[O-])O.N(=[N+]([O-])[O-])O.[Na+].[Na+] |

| Canonical SMILES | N(=[N+]([O-])[O-])O.N(=[N+]([O-])[O-])O.[Na+].[Na+] |

Introduction

Chemical Identity and Nomenclature

Hyponitric acid, disodium salt (8CI,9CI) is classified under the CAS registry number 18550-55-5 and is alternatively named N-hydroxynitramide disodium salt or sodium trioxodinitrate(II) . Its IUPAC name, N-hydroxynitramide, reflects its structural relationship to hyponitric acid (), where two sodium cations replace the acidic hydrogens. The compound’s molecular weight is 130.0 g/mol, derived from the formula , and it exists as a crystalline solid under standard conditions .

Table 1: Key Identifiers of Hyponitric Acid, Disodium Salt

| Property | Value |

|---|---|

| CAS Number | 18550-55-5 |

| Molecular Formula | |

| IUPAC Name | Disodium N-hydroxynitramide |

| Synonyms | Angeli’s salt, Sodium trioxodinitrate |

| Molecular Weight | 130.0 g/mol |

Structural Characteristics

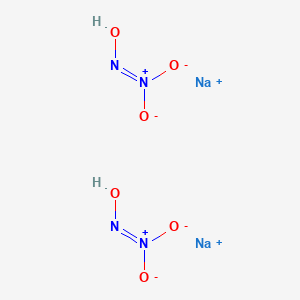

The anion of hyponitric acid, disodium salt (), adopts a planar geometry with a central bond flanked by oxygen atoms. X-ray crystallographic studies of related sodium hyponitrites reveal a cis configuration, where the oxygen atoms are positioned on the same side of the axis . The SMILES notation underscores the presence of a nitramide backbone with hydroxyl and nitroso functional groups . This structure facilitates resonance stabilization, contributing to the compound’s relative stability compared to its protonated analog.

Synthesis and Preparation

Hyponitric acid, disodium salt is synthesized via the reaction of hyponitrous acid () with sodium hydroxide in anhydrous solvents such as diethyl ether. A representative method involves:

-

Acid Generation: Hyponitrous acid is prepared by treating silver(I) hyponitrite () with hydrochloric acid, yielding and silver chloride precipitate .

-

Neutralization: The resulting acid is reacted with sodium hydroxide () in a 1:2 molar ratio to produce the disodium salt:

The product is isolated via vacuum filtration and purified through recrystallization from ethanol .

Physical and Chemical Properties

Thermal Stability

Angeli’s salt decomposes exothermically at temperatures above 80°C, releasing nitric oxide () and nitrous oxide ():

This decomposition is pH-dependent, accelerating under acidic conditions due to protonation of the anion .

Solubility and Reactivity

The compound is hygroscopic, readily dissolving in water to form a weakly alkaline solution (pH ~8.5). It exhibits reducing properties, reacting with transition metals like copper(II) to form metal-nitrosyl complexes:

Table 2: Physical Properties of Hyponitric Acid, Disodium Salt

| Property | Value |

|---|---|

| Melting Point | Decomposes above 80°C |

| Solubility in Water | 25 g/100 mL (20°C) |

| pH (1% Solution) | 8.5 |

| Crystal System | Orthorhombic |

Applications in Research and Industry

Nitric Oxide Donor

Angeli’s salt is a prototypical NO donor, releasing nitric oxide () and nitroxyl () under physiological conditions. This dual release mechanism is exploited in cardiovascular studies to investigate vasodilation and platelet aggregation inhibition .

Catalytic and Analytical Uses

In organic synthesis, the compound serves as a catalyst for the oxidation of alcohols to ketones. Its redox activity also enables its use in iodometric titrations for quantifying oxidizing agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume